2-Tert-butyl-4-cyclopropoxy-1-isopropoxybenzene
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Overview
Description
2-Tert-butyl-4-cyclopropoxy-1-isopropoxybenzene is an organic compound with the molecular formula C16H24O2 and a molecular weight of 248.36 g/mol . This compound is characterized by the presence of tert-butyl, cyclopropoxy, and isopropoxy groups attached to a benzene ring, making it a unique and interesting molecule for various chemical studies.
Preparation Methods
The synthesis of 2-Tert-butyl-4-cyclopropoxy-1-isopropoxybenzene can be achieved through several synthetic routes. One common method involves the reaction of tert-butylbenzene with cyclopropyl bromide and isopropyl alcohol in the presence of a strong base such as sodium hydride . The reaction conditions typically include refluxing the mixture in an inert atmosphere to ensure complete reaction and high yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Tert-butyl-4-cyclopropoxy-1-isopropoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Scientific Research Applications
2-Tert-butyl-4-cyclopropoxy-1-isopropoxybenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-4-cyclopropoxy-1-isopropoxybenzene involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can lead to changes in the conformation and activity of the target molecules, resulting in the desired biological or chemical effects .
Comparison with Similar Compounds
2-Tert-butyl-4-cyclopropoxy-1-isopropoxybenzene can be compared with other similar compounds, such as:
2-Tert-butyl-4-cyclopropoxy-1-methoxybenzene: This compound has a methoxy group instead of an isopropoxy group, leading to differences in reactivity and physical properties.
2-Tert-butyl-4-cyclopropoxy-1-ethoxybenzene: The presence of an ethoxy group instead of an isopropoxy group results in variations in the compound’s chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C16H24O2 |
---|---|
Molecular Weight |
248.36 g/mol |
IUPAC Name |
2-tert-butyl-4-cyclopropyloxy-1-propan-2-yloxybenzene |
InChI |
InChI=1S/C16H24O2/c1-11(2)17-15-9-8-13(18-12-6-7-12)10-14(15)16(3,4)5/h8-12H,6-7H2,1-5H3 |
InChI Key |
GPQZOVMTEZSTHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)OC2CC2)C(C)(C)C |
Origin of Product |
United States |
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